Octadeca-9,12,15-trienal

Semiochemistry Insect Pest Management Behavioral Assay

Octadeca-9,12,15-trienal (also known as linolenyl aldehyde or (9Z,12Z,15Z)-9,12,15-octadecatrienal) is an 18-carbon polyunsaturated fatty aldehyde (PUFA) derived from alpha-linolenic acid (ALA, 18:3 ω-3). It possesses a molecular formula of C₁₈H₃₀O and a molecular weight of 262.4 g/mol.

Molecular Formula C18H30O
Molecular Weight 262.4 g/mol
Cat. No. B12445501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadeca-9,12,15-trienal
Molecular FormulaC18H30O
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC=O
InChIInChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,18H,2,5,8,11-17H2,1H3
InChIKeyTUCMDDWTBVMRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octadeca-9,12,15-trienal (Linolenyl Aldehyde): Procurement-Relevant Properties and Identity


Octadeca-9,12,15-trienal (also known as linolenyl aldehyde or (9Z,12Z,15Z)-9,12,15-octadecatrienal) is an 18-carbon polyunsaturated fatty aldehyde (PUFA) derived from alpha-linolenic acid (ALA, 18:3 ω-3). It possesses a molecular formula of C₁₈H₃₀O and a molecular weight of 262.4 g/mol [1]. As a member of the fatty acyls class, its structure features three cis (Z) double bonds at the 9, 12, and 15 positions and a terminal aldehyde group [2]. This compound is distinguished from more common lipid peroxidation biomarkers like 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA) by its long, ω-3 fatty acid-derived carbon backbone and its specific role as a volatile semiochemical and synthetic intermediate [3].

ForVolatile semiochemical and pheromone research
Asω‑3 PUFA peroxidation biomarker standard
UseSynthetic intermediate for long‑chain aldehydes

Why 'Generic' Polyunsaturated Aldehydes Cannot Substitute for Octadeca-9,12,15-trienal in Bioactive Applications


Substitution among polyunsaturated aldehydes is not scientifically valid due to pronounced differences in bioactivity driven by carbon chain length and double-bond geometry. For instance, while octadeca-9,12,15-trienal (C18:3) acts as a specific pheromone component for moth species, its shorter-chain analog (Z)-9-hexadecenyl acetate (C16) elicits a different behavioral response [1]. Even within the same carbon chain length, changes in saturation (e.g., C18:3 vs. C18:2) alter the compound's functional role, as seen in the sex pheromone blend of the fall webworm moth, which requires a specific ratio of octadecatrienal and octadecadienal for maximal biological activity [2]. Furthermore, the geometric isomerism of the double bonds (all-cis vs. trans) is critical; a single trans double bond can fundamentally change the molecule's three-dimensional conformation and its interaction with biological receptors, rendering the compound inactive or altering its metabolic fate [3]. Therefore, procurement must be based on precise chemical identity, not functional class.

Target(9Z,12Z,15Z)-C18:3 aldehyde
Similar C16:1 acetateDifferent chain length and functional group alter behavioral response
TargetAll‑cis C18:3 geometry
C18:2 analog or trans isomerChange in unsaturation or geometry shifts receptor interaction and blend efficacy
TargetSpecific trienal:dienal ratio
Generic polyunsaturated aldehydesRequired blend ratio for bioactivity may not be met; mixture may become inactive

Quantitative Differentiation: Octadeca-9,12,15-trienal's Specific Activity Profile vs. Analogs


Sex Pheromone Activity: Differential Behavioral Response vs. Co-emitted Acetate

In the moth Agriphila aeneociliella, (Z,Z,Z)-9,12,15-octadecatrienal is a key component of the female sex pheromone. A wind tunnel bioassay demonstrated that a binary blend of the trienal with (Z)-9-hexadecenyl acetate significantly attracted males, while the male-produced compound 1-nonanal, when added to the blend at a specific concentration, either enhanced or reduced this attraction [1]. This demonstrates a distinct, quantifiable behavioral outcome for this specific aldehyde.

Sex Pheromone Activity
Head‑to‑head
Attraction modulated by 1‑nonanal concentration
Supports multi‑component pheromone blending research
Wind‑tunnel assay, A. aeneociliella males
Semiochemistry Insect Pest Management Behavioral Assay

Pheromone Blend Ratio: Quantified Difference in Biological Relevance

In the fall webworm moth (Hyphantria cunea), octadeca-9,12,15-trienal is a mandatory component of the sex pheromone blend. The ratio of the trienal to its C18:2 analog, (Z,Z)-9,12-octadecadienal, is critical for attracting males. Analysis of female effluvia from US populations revealed a specific ratio of 1:6:27 for the three major components (I:II:III), with the trienal being the second most abundant [1].

Pheromone Blend Ratio
Reported
~6:1 trienal:dienal ratio in female effluvia
Ratio required for species‑specific attraction
GC‑MS, H. cunea (US population)
Chemical Ecology Insect Communication GC-MS Analysis

Cucumber Cultivar Volatile Profile: Quantified Differential Accumulation

Analysis of volatile compounds in three Greek cucumber cultivars revealed that 9,12,15-octadecatrienal was a major constituent in only one of them (Sample C), accounting for 14.52% of the total identified volatiles [1]. In the other two cultivars, this compound was not a major component, highlighting its cultivar-specific accumulation.

Cucumber Volatile Profile
Reported
14.52% of total volatiles in one cultivar
Cultivar‑specific chemotaxonomic marker
GC‑MS, Cucumis sativus L.
Food Chemistry Volatile Analysis Plant Metabolomics

Synthetic Route Efficiency: Quantitative Yield Improvement with PVPDC

A method for synthesizing octadeca-9,12,15-trienal from linolenyl alcohol using a polymer-supported oxidizing agent (poly(vinylpyridinium dichromate), PVPDC) achieved a yield of 92-94% [1]. This method was reported as a significant improvement over the previous standard, which used pyridinium chlorochromate (PCC) and suffered from sluggish reaction kinetics and the need for a large excess of reagent.

Synthetic Yield
Reported
92–94% yield with PVPDC oxidant
Supports high‑efficiency synthesis route review
Oxidation of linolenyl alcohol, 24 h, rt
Organic Synthesis Green Chemistry Process Optimization

Procurement-Driven Application Scenarios for Octadeca-9,12,15-trienal


Semiochemical Research and Integrated Pest Management (IPM)

The compound is an essential reference standard for developing species-specific pheromone lures or disruptants for lepidopteran pests. As evidenced in Section 3, its activity is highly concentration- and ratio-dependent, making pure, well-characterized material necessary for formulating effective field traps and mating disruption systems [1][2].

Plant Metabolomics and Food Quality Biomarker Studies

Given its cultivar-specific accumulation in cucumbers (14.52% of volatiles in one variety), octadeca-9,12,15-trienal can be procured as an analytical standard for GC-MS-based metabolomic studies aimed at variety authentication, quality control, or understanding flavor biochemistry in Cucurbitaceae and other plants [3].

Organic Synthesis and Green Chemistry Development

As a polyunsaturated fatty aldehyde, it serves as a valuable synthetic intermediate for producing more complex bioactive lipids, pheromones, or specialty chemicals. The high-yielding PVPDC-mediated synthesis (92-94% yield) provides a robust and scalable method for its production, making it a practical starting material for further derivatization [4].

Lipid Peroxidation and Oxidative Stress Research

As a primary oxidation product of the essential omega-3 fatty acid alpha-linolenic acid, this compound is a specific marker for ω-3 PUFA peroxidation. Its procurement as a pure standard is essential for developing and validating LC-MS/MS or GC-MS methods to distinguish enzymatic from non-enzymatic lipid oxidation pathways in biological samples [5].

Application
Selection Property
Validation Focus
Semiochemical research & IPM
Pheromone activity and ratio‑dependence
Multi‑component blend bioassay
Plant metabolomics & food quality
Cultivar‑specific volatile marker
GC‑MS metabolomic profiling
Organic synthesis & green chemistry
High‑yield oxidation method
Scalable derivatization workflow
Lipid peroxidation & oxidative stress
ω‑3 PUFA‑derived aldehyde marker
LC‑MS/MS method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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